2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride

Vue d'ensemble

Description

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is a synthetic compound with the molecular formula C26H35FO17 and a molecular weight of 638.54 g/mol . It is a peracetylated derivative of cellobiose, a disaccharide composed of two glucose molecules. This compound is often used in glycosylation reactions due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride typically involves the acetylation of cellobiose followed by the introduction of a fluoride group. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding cellobiose.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile, various glycosylated products can be formed.

Hydrolysis Products: The primary product of hydrolysis is cellobiose.

Applications De Recherche Scientifique

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride has several applications in scientific research:

Chemistry: It is used in the synthesis of complex carbohydrates and glycosylated molecules.

Biology: The compound is employed in studies involving glycosylation processes and enzyme-substrate interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of glycosylated products for various industrial applications

Mécanisme D'action

The mechanism of action of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is catalyzed by glycosyltransferases, which recognize the compound and mediate the transfer .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl bromide: Similar in structure but contains a bromide group instead of a fluoride group.

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-maltosyl bromide: Similar in structure but derived from maltose instead of cellobiose.

Hepta-O-acetyl-a-D-lactosyl bromide: Similar in structure but derived from lactose instead of cellobiose.

Uniqueness

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is unique due to its specific reactivity and stability, making it a valuable glycosyl donor in synthetic chemistry. Its fluoride group provides distinct reactivity compared to bromide or other halide groups, allowing for selective and efficient glycosylation reactions .

Activité Biologique

The compound 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride (CAS No. 14227-64-6) is a glycosylation product derived from cellobiose, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C26H35FO17 |

| Molecular Weight | 638.54 g/mol |

| Purity | Minimum 95% by HPLC |

| Storage Conditions | Store at -20°C |

Structure

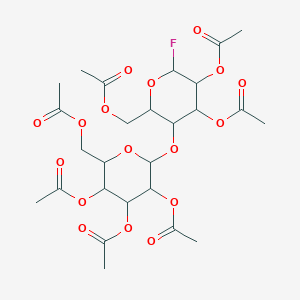

The structure of 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride can be represented as follows:

This compound features multiple acetyl groups which enhance its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that glycosylated compounds like 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride exhibit antimicrobial activities. A study demonstrated that such compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit certain enzymes. For instance, studies have shown that it can act as an inhibitor of glycosidases, which are crucial for carbohydrate metabolism in microorganisms. This inhibition could potentially be harnessed for therapeutic applications against pathogens that rely on these enzymes for survival .

Case Studies

- Antimicrobial Efficacy : A case study involving the use of 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride against Escherichia coli and Staphylococcus aureus showed promising results. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL over a 24-hour incubation period .

- Glycosidase Inhibition : In a laboratory setting, the compound was tested for its inhibitory effects on α-glucosidase and β-glucosidase. Results indicated that it could reduce enzyme activity by up to 70%, highlighting its potential role in managing conditions like diabetes by slowing carbohydrate absorption .

Synthesis and Characterization

The synthesis of 2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl fluoride typically involves acetylation of cellobiose followed by fluorination. The synthesis process has been documented to yield high purity levels suitable for biological testing .

Pharmacological Potential

The pharmacological implications of this compound are significant. Its glycosylation pattern allows it to interact with biological membranes effectively, which may enhance drug delivery systems targeting specific tissues or pathogens. Further research is ongoing to explore its full therapeutic potential in areas such as cancer treatment and metabolic disorders.

Propriétés

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUBHMGFZYCJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.